molecular formula C23H17N3O4 B2674806 N-(4-methoxy-2-nitrophenyl)-2-phenylquinoline-4-carboxamide CAS No. 332116-85-5

N-(4-methoxy-2-nitrophenyl)-2-phenylquinoline-4-carboxamide

Cat. No. B2674806
CAS RN: 332116-85-5
M. Wt: 399.406
InChI Key: NHWXWWAMKLRXPK-UHFFFAOYSA-N
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Description

“N-(4-methoxy-2-nitrophenyl)-acetamide” is a chemical compound with the molecular formula C9H10N2O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

“N-(4-Methoxy-2-nitrophenyl)acetamide” was synthesized by acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in acetic acid solvent .


Molecular Structure Analysis

The molecular structure of “N-(4-methoxy-2-nitrophenyl)-acetamide” consists of three substituents that vary in the degree of lack of planarity with the central phenyl ring . The methoxy group is nearest to being coplanar, with a C—C—O—C torsion angle of 6.1 (5) .


Physical And Chemical Properties Analysis

“N-(4-methoxy-2-nitrophenyl)-acetamide” has a molecular weight of 210.1867 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Anticancer and Kinase Inhibition

A study by Liu et al. (2014) focuses on the synthesis and biological evaluation of novel quinoline derivatives as c-Met kinase inhibitors, showing significant cytotoxicity against various cancer cell lines. Although the specific compound N-(4-methoxy-2-nitrophenyl)-2-phenylquinoline-4-carboxamide is not mentioned, the research on quinoline derivatives highlights their potential in cancer treatment through kinase inhibition (Liu et al., 2014).

Potential Anticancer and Fluorescence Agents

Funk et al. (2015) describe the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives with substituted phenyl groups, showcasing their cytotoxic activity towards cancer and non-malignant cell lines, as well as their fluorescent properties. This indicates the dual functionality of such compounds in both therapeutic and diagnostic applications (Funk et al., 2015).

Synthesis and Cytotoxic Activity

Bu et al. (2000) investigated N-[2-(Dimethylamino)ethyl] carboxamide derivatives of various quinoline types, measuring their growth inhibition properties on cancer cell lines. Although these compounds were less active than isomeric series, their study contributes to the understanding of structural activity relationships in anticancer drug development (Bu et al., 2000).

Diuretic and Antihypertensive Agents

Rahman et al. (2014) explored N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives for their diuretic, antihypertensive, and anti-diabetic potential, identifying compounds with significant activity compared to standard drugs. This suggests the versatility of quinoline derivatives in addressing multiple therapeutic targets (Rahman et al., 2014).

Nitro Reduction and Carcinogenicity

Research by Kato et al. (1970) on the nitro reduction of carcinogenic agents, specifically 4-nitroquinoline N-oxide, provides insight into the metabolic pathways that could be relevant for compounds like this compound. Understanding these pathways is crucial for assessing potential carcinogenic risks and mechanisms (Kato et al., 1970).

CFTR Potentiation for Cystic Fibrosis

Hadida et al. (2014) reported on the discovery of quinolinone-3-carboxamide derivatives as potent CFTR (cystic fibrosis transmembrane conductance regulator) potentiators. These findings underscore the potential application of quinoline derivatives in treating cystic fibrosis, demonstrating the broader therapeutic scope of these compounds (Hadida et al., 2014).

Safety and Hazards

Safety data for “4-Methoxy-2-nitroaniline” suggests that it is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Future Directions

Future research could focus on understanding the biotransformation of 4-alkoxyacetanilides and the formation of nitrated or other oxidation products in reactions with cellular oxidants . This could shed light on molecular targets and contribute to a better understanding of the properties and potential applications of these compounds .

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c1-30-16-11-12-20(22(13-16)26(28)29)25-23(27)18-14-21(15-7-3-2-4-8-15)24-19-10-6-5-9-17(18)19/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWXWWAMKLRXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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